Cas no 161-02-4 (1,3-dimethyl-2,4-dinitrobenzene)

161-02-4 structure
Nome del prodotto:1,3-dimethyl-2,4-dinitrobenzene
1,3-dimethyl-2,4-dinitrobenzene Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-dimethyl-2,4-dinitrobenzene
- CCRIS 3124
- 3-05-00-00844 (Beilstein Handbook Reference)
- m-Xylene, 2,4-dinitro-
- 161-02-4
- Benzene, 1,3-dimethyl-2,4-dinitro-
- Benzene, 1,3-dimethyldinitro-
- EINECS 210-029-2
- NS00034328
- 2,4-Dinitro-1,3-dimethyl-benzene
- DTXSID10209047
- 2,4-Dinitro-m-xylol
- 1,3-Dimethyl-2,4-dinitrobenzene #
- SCHEMBL2946228
- AKOS005158895
- InChI=1/C8H8N2O4/c1-5-3-4-7(9(11)12)6(2)8(5)10(13)14/h3-4H,1-2H
- 603-02-1
- LS-04331
- 2,4-Dinitro-m-xylene
- MFCD00051017
- AE-562/43458893
- BRN 2333058
- 2,6-dinitro-m-xylene
-
- Inchi: InChI=1S/C8H8N2O4/c1-5-3-4-7(9(11)12)6(2)8(5)10(13)14/h3-4H,1-2H3
- Chiave InChI: XUUSVHGZGPBZLS-UHFFFAOYSA-N
- Sorrisi: CC1=C(C(=C(C=C1)[N+](=O)[O-])C)[N+](=O)[O-]
Proprietà calcolate
- Massa esatta: 196.04844
- Massa monoisotopica: 196.04840674g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 14
- Conta legami ruotabili: 0
- Complessità: 245
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 91.6Ų
- XLogP3: 2.3
Proprietà sperimentali
- PSA: 86.28
1,3-dimethyl-2,4-dinitrobenzene Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE92404-500mg |
1,3-Dimethyl-2,4-dinitrobenzene |
161-02-4 | >95% | 500mg |
$412.00 | 2024-04-20 | |
A2B Chem LLC | AE92404-1g |
1,3-Dimethyl-2,4-dinitrobenzene |
161-02-4 | >95% | 1g |
$439.00 | 2024-04-20 |
1,3-dimethyl-2,4-dinitrobenzene Letteratura correlata
-
1. CL.—The basic character of the acetoxylidides and its influence on the course of their substitutionHerbert Eric Dadswell,James Kenner J. Chem. Soc. 1927 1102
-
2. 493. Kinetics and mechanism of aromatic nitration. Part II. Nitration by the nitronium ion, NO2 +, derived from nitric acidE. D. Hughes,C. K. Ingold,R. I. Reed + derived from nitric acid. E. D. Hughes C. K. Ingold R. I. Reed J. Chem. Soc. 1950 2400
-
3. CXLI.—The reduction of aromatic nitro-compounds to azoxy-derivatives in acid solutionBernhard Flürscheim,Theodor Simon J. Chem. Soc. Trans. 1908 93 1463
-
4. CXLVI.—The influence of nitro-groups on the reactivity of substituents in the benzene nucleus. Part VII. Reactions of 2 : 5- and 4 : 5-dinitro-m-xylenesKathleen Ibbotson,James Kenner J. Chem. Soc. Trans. 1923 123 1260
-
5. 177. Influence of directing groups on nuclear reactivity in oriented aromatic substitutions. Part V. A dilatometric investigation of the kinetics of aromatic nitration especially in nitromethane solutionGilbert A. Benford,Christopher K. Ingold J. Chem. Soc. 1938 929
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